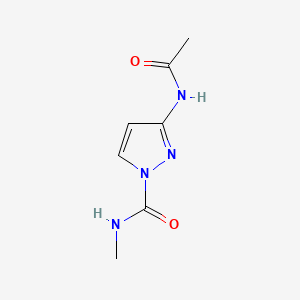
Hydroxy Meprobamate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Meprobamate-d4 is an isotopically labelled analogue of Hydroxy Meprobamate. It is a deuterated form of Hydroxy Meprobamate, where four hydrogen atoms are replaced by deuterium. Hydroxy Meprobamate itself is a major metabolite of Meprobamate, a well-known anxiolytic drug used for the treatment of anxiety disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Meprobamate-d4 involves the incorporation of deuterium into the Hydroxy Meprobamate molecule. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary depending on the desired isotopic purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Meprobamate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Hydroxy Meprobamate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of chemical compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Hydroxy Meprobamate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meprobamate and its metabolites.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Meprobamate.
Mechanism of Action
Hydroxy Meprobamate-d4 exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding leads to inhibitory effects on neurons, reducing neuronal excitability and producing anxiolytic effects. The compound affects multiple sites in the central nervous system, including the thalamus and limbic system, and inhibits multineuronal spinal reflexes .
Comparison with Similar Compounds
Meprobamate: The parent compound, used as an anxiolytic drug.
Meprobamate-d7: Another deuterated analogue with seven deuterium atoms.
Meprobamate-d3: A deuterated analogue with three deuterium atoms.
Comparison: Hydroxy Meprobamate-d4 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other deuterated analogues, this compound offers a balance between isotopic enrichment and structural similarity to the parent compound, making it a valuable tool in research .
Properties
CAS No. |
1794793-28-4 |
|---|---|
Molecular Formula |
C9H18N2O5 |
Molecular Weight |
238.276 |
IUPAC Name |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)/i4D2,5D2 |
InChI Key |
KYFPTQOMOYSVDJ-CQOLUAMGSA-N |
SMILES |
CC(CC(C)(COC(=O)N)COC(=O)N)O |
Synonyms |
2-[[(Aminocarbonyl)oxy]methyl]-2-methyl-1,4-pentanediol 1-Carbamate-d4; Carbamic Acid 2-(2-Hydroxypropyl)-2-methyltrimethylene Ester-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)


buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

